5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Lipophilicity Physicochemical profiling Fragment-based drug discovery

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a spirocyclic δ-lactam building block in which a tetrahydropyran ring and a trifluoromethyl-substituted δ-valerolactam ring share a single quaternary carbon. The molecule possesses a molecular formula of C10H14F3NO2 and a molecular weight of 237.22 g·mol⁻¹.

Molecular Formula C10H14F3NO2
Molecular Weight 237.222
CAS No. 1909308-87-7
Cat. No. B2739072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
CAS1909308-87-7
Molecular FormulaC10H14F3NO2
Molecular Weight237.222
Structural Identifiers
SMILESC1COCCC12CNC(=O)CC2C(F)(F)F
InChIInChI=1S/C10H14F3NO2/c11-10(12,13)7-5-8(15)14-6-9(7)1-3-16-4-2-9/h7H,1-6H2,(H,14,15)
InChIKeyCMLXVNHIFXHOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1909308-87-7): Baseline Compound Identity for Procurement Decisions


5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a spirocyclic δ-lactam building block in which a tetrahydropyran ring and a trifluoromethyl-substituted δ-valerolactam ring share a single quaternary carbon. The molecule possesses a molecular formula of C10H14F3NO2 and a molecular weight of 237.22 g·mol⁻¹ [1]. It is catalogued by Enamine (EN300-213251 / ENA490026692) and distributed by Sigma-Aldrich, with a typical commercial purity specification of ≥95% . The scaffold embeds three features of contemporary medicinal chemistry interest simultaneously: a conformationally rigid spiro[5.5] framework, a hydrogen-bond-donor/acceptor lactam, and a strongly electron-withdrawing trifluoromethyl substituent. These attributes position it as a versatile intermediate for fragment-based screening, scaffold-hopping campaigns, and the construction of focused compound libraries.

Why 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Cannot Be Interchanged with Generic Spirocyclic Lactams


Spirocyclic lactams that share the 9-oxa-2-azaspiro[5.5]undecane core can exhibit large differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability depending on the substituent at position 5. The trifluoromethyl group is not a passive structural decoration: it increases computed logP by approximately one log unit relative to the unsubstituted parent scaffold, raises the hydrogen-bond acceptor count, and introduces metabolic shielding at a site that would otherwise be susceptible to oxidative metabolism [1]. The 5-hydroxymethyl analog, by contrast, is substantially more polar and introduces a flexible rotatable bond, altering both the conformational ensemble and the physicochemical profile [2]. Because building block selection in fragment elaboration and parallel library synthesis typically fixes the core early in the synthetic route, substituting one 5-substituted analog for another after the fact is synthetically impractical and can lead to divergent structure–activity relationships. The quantitative differentiation evidence presented in Section 3 underscores why procurement decisions must be compound-specific.

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one: Quantitative Differentiation Evidence Against the Closest Analogs


Lipophilicity Advantage (ΔXLogP3 ≈ +1.0) of the CF3-Substituted Scaffold Over the Unsubstituted Parent Lactam

The computed partition coefficient (XLogP3-AA) for 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is 1.1, compared to 0.1 for the unsubstituted analog 9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1599169-82-0) [1]. This represents a tenfold increase in predicted octanol/water partitioning. In the context of fragment-based drug discovery, a logP shift of this magnitude can determine whether a fragment achieves sufficient membrane permeability for cellular target engagement or remains trapped in the aqueous compartment. The trifluoromethyl group provides this lipophilicity increase without introducing additional rotatable bonds, preserving the scaffold's rigid, low-entropy binding profile [1].

Lipophilicity Physicochemical profiling Fragment-based drug discovery

Hydrogen-Bond Acceptor Enrichment (5 vs 2 HBA) Driven by the Trifluoromethyl Group

The target compound presents five hydrogen-bond acceptor (HBA) sites according to PubChem computed descriptors, compared to only two HBAs for the unsubstituted parent 9-oxa-2-azaspiro[5.5]undecan-3-one [1]. The three additional HBA sites are contributed by the fluorine atoms of the CF3 group. Fluorine can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) with protein binding sites that are not available to the methyl or hydroxymethyl analogs. The CF3-substituted scaffold retains a single hydrogen-bond donor (the lactam N–H) and zero rotatable bonds, matching the rigid profile of the parent while substantially expanding its polar interaction surface [1].

Hydrogen bonding Target engagement Scaffold optimization

Differentiation from the 5-Hydroxymethyl Analog: Lipophilicity Gap of ΔXLogP3 ≈ 1.8 and Rotatable Bond Elimination

The 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1936347-87-3) is the closest commercially available structural analog bearing a non-fluorinated substituent at position 5. Its computed XLogP3-AA is –0.7, making it 1.8 log units more polar than the CF3-substituted target compound (XLogP3 = 1.1) [1]. Furthermore, the hydroxymethyl analog introduces one rotatable bond (CH₂–OH torsion) and a second hydrogen-bond donor (the hydroxyl proton), increasing both conformational flexibility and desolvation cost upon protein binding. The trifluoromethyl analog eliminates this rotatable bond entirely (rotatable bonds = 0) while increasing lipophilicity, a combination that frequently translates to improved ligand efficiency and membrane permeability in medicinal chemistry programs .

Conformational restriction Lipophilic efficiency Fragment elaboration

Predicted Metabolic Stability Advantage of the CF3-Substituted Spirocyclic Lactam: Class-Level Inference from Trifluoromethylated Lactam Literature

No compound-specific microsomal stability data are publicly available for 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. However, a comprehensive 2024 review of trifluoromethylated lactams establishes that the CF3 group, when placed adjacent to a lactam carbonyl as in this scaffold, consistently retards cytochrome P450-mediated oxidative metabolism relative to CH3 or unsubstituted congeners [1]. The review also notes that spirocyclic frameworks further contribute to metabolic stability by reducing the solvent-accessible surface area of metabolically labile positions [1]. Enamine's own medicinal chemistry guidance highlights that spirocyclic groups 'increase volume and lipophilicity while being much less prone to metabolic clearance' compared to monocyclic or acyclic lipophilic motifs . In the context of the specific sEH inhibitor program on the related 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, the lead compound (+)-22 achieved an IC50 of 4.99 ± 0.18 nM and demonstrated excellent oral bioavailability in mice, validating the drug-like potential of CF3-bearing spirocyclic scaffolds in this family [2].

Metabolic stability Oxidative metabolism Trifluoromethyl shielding

Synthetic Versatility: Dual Reactivity of the Lactam Core for Parallel Derivatization

The δ-lactam ring in 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one provides two orthogonal reactive loci: the secondary amide N–H (pKa ~15–16, amenable to N-alkylation, N-arylation, and N-sulfonylation) and the lactam carbonyl (susceptible to reduction, organometallic addition, and activation toward nucleophilic ring-opening). The unsubstituted parent 9-oxa-2-azaspiro[5.5]undecan-3-one offers the same reactivity profile but lacks the CF3 group's electronic influence on the lactam ring, which can modulate both the N–H acidity and the electrophilicity of the carbonyl [1]. Published patent literature on oxa-azaspiro derivatives demonstrates that N-functionalization of closely related scaffolds yields compounds with nanomolar potency at neurokinin receptors, underscoring the productive tractability of the lactam N–H as a diversification point [2]. The target compound's combination of a reactive lactam handle with a metabolically stable CF3 substituent means that elaborated library members retain the favorable physicochemical features of the parent scaffold even after extensive derivatization.

Parallel synthesis Building block reactivity Library design

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one: Evidence-Backed Application Scenarios for Procurement Planning


Fragment-Based Screening Library Design Targeting Kinase Hinge Regions and Lipophilic Pockets

The compound's computed XLogP3 of 1.1 and zero rotatable bonds make it an ideal fragment for screening against targets with shallow lipophilic clefts, such as kinase hinge regions or bromodomain acetyl-lysine pockets. The CF3 group provides orthogonal fluorine-based interaction potential (5 HBA sites) without inflating TPSA beyond 38.3 Ų, preserving ligand efficiency [1]. Procurement of this specific CF3 analog, rather than the unsubstituted parent (XLogP3 = 0.1) or the hydroxymethyl analog (XLogP3 = –0.7), ensures that fragment hits can be advanced directly to cell-based assays without requiring a logP-boosting cycle.

Scaffold-Hopping from Flat Aromatic Systems to 3D Spirocyclic Cores

In lead optimization programs where flat, aromatic cores exhibit poor solubility or off-target promiscuity, 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one serves as a conformationally restricted, sp³-rich bioisostere replacement. The spirocyclic architecture imposes defined exit vectors that can productively engage protein–protein interfaces, a capability documented for spirocyclic scaffolds broadly [1], and the CF3 group adds metabolic stability that is particularly valuable when replacing metabolically labile benzyl or phenethyl motifs [2].

Parallel Library Synthesis for CNS-Penetrant Candidate Exploration

The lactam N–H provides a single, unambiguous diversification point, enabling robust parallel N-alkylation or N-arylation without protecting group manipulations. The resulting library members inherit the parent scaffold's low TPSA (38.3 Ų), moderate logP (~1.1), and zero rotatable bonds—properties that collectively satisfy multiple CNS MPO (Multiparameter Optimization) desirability criteria [1]. This contrasts with libraries built from the hydroxymethyl analog, where the additional hydroxyl group must be protected, or from the unsubstituted scaffold, which may yield compounds with suboptimal permeability due to lower intrinsic lipophilicity.

Tool Compound Generation for Chemical Biology Target Identification Studies

For chemoproteomics and photoaffinity labeling workflows, the CF3 group serves as a convenient ¹⁹F NMR probe for binding confirmation and quantification, while the lactam carbonyl can be reduced to the corresponding spirocyclic amine for linker attachment. The structural rigidity (zero rotatable bonds) minimizes conformational entropy losses upon target engagement, a desirable property when designing probes intended to capture transient or low-abundance protein conformations [1]. The scaffold's membership in the broader oxa-azaspiro family, which has yielded potent tool compounds such as the sEH inhibitor (+)-22 (IC50 4.99 nM) [2], provides additional confidence in its suitability for probe development.

Quote Request

Request a Quote for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.